

An In-depth Technical Guide to the IUPAC Nomenclature of Aniline Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for **aniline** and its derivatives. It is designed to serve as a practical resource for chemists in research, development, and quality control, ensuring accurate and unambiguous communication of chemical structures. The guide covers the fundamental principles of naming **aniline**-based compounds, including the prioritization of functional groups, and provides detailed experimental protocols for structural elucidation.

Core Principles of Aniline Nomenclature

The IUPAC system recognizes "aniline" as a retained common name for the parent compound, benzenamine ($C_6H_5NH_2$).[1][2][3] This serves as the foundational name for many of its derivatives. Alternatively, the systematic name "benzenamine" is also acceptable under IUPAC rules.[3]

Numbering and Locants

The carbon atom of the benzene ring attached to the amino group (–NH₂) is designated as position 1.[1][4][5] Substituents on the ring are assigned the lowest possible locants (numbers). For monosubstituted **anilines**, the prefixes ortho- (o-), meta- (m-), and para- (p-) can be used to denote substituents at positions 2, 3, and 4, respectively.[1] However, for polysubstituted rings, numerical locants are mandatory.[5]



N-Substituted Derivatives

When alkyl or other groups are substituted on the nitrogen atom of the amino group, they are designated with the locant N-.[3] If multiple identical groups are attached to the nitrogen, prefixes such as N,N-di or N,N,N-tri are used.[6][7]

Prioritization of Functional Groups

When an **aniline** derivative contains other functional groups, a priority system determines the parent name of the molecule. The amino group (–NH₂) has a lower priority than many other functional groups, such as carboxylic acids, esters, and alcohols.[8][9][10][11][12] If a higher-priority functional group is present, the **aniline** moiety is treated as a substituent, and the –NH₂ group is designated by the prefix "amino-".[3][12]

The following table summarizes the priority of common functional groups relative to amines.

Priority	Functional Group Class	Formula	Suffix (if principal group)	Prefix (if substituent)
Higher	Carboxylic acids	–СООН	-oic acid	carboxy-
Esters	-COOR	-oate	alkoxycarbonyl-	
Amides	–CONH₂	-amide	carbamoyl-	_
Aldehydes	-CHO	-al	formyl- or oxo-	_
Ketones	>C=O	-one	OXO-	_
Alcohols	–OH	-ol	hydroxy-	_
Reference	Amines	–NH2	-amine	amino-
Lower	Alkenes	>C=C<	-ene	-
Alkynes	–C≡C–	-yne	-	
Ethers	–OR	-	alkoxy-	_
Halides	–X	-	halo-	_
Nitro compounds	-NO ₂	-	nitro-	-



IUPAC Nomenclature Examples

The following table provides examples of IUPAC names for a range of **aniline** derivatives, illustrating the application of the rules discussed.

Structure	IUPAC Name(s)	Comments
C ₆ H ₅ NH ₂	Aniline, Benzenamine	"Aniline" is the retained, preferred IUPAC name.
2-CH3C6H4NH2	2-Methylaniline, o-Toluidine	The common name o-toluidine is still frequently used.
4-BrC ₆ H ₄ NH ₂	4-Bromoaniline, p- Bromoaniline	Numerical locant is preferred for clarity.
C ₆ H ₅ NH(CH ₃)	N-Methylaniline	The methyl group is on the nitrogen atom.
C ₆ H ₅ N(CH ₂ CH ₃) ₂	N,N-Diethylaniline	Two ethyl groups are on the nitrogen atom.
3-NO2C6H4NH2	3-Nitroaniline	Numbering gives the nitro group the lowest possible locant after the amino group.
4-HOC6H4NH2	4-Aminophenol	The hydroxyl group has higher priority, so the parent name is phenol.
2-HOOC-C6H4NH2	2-Aminobenzoic acid	The carboxylic acid group has the highest priority, so the parent name is benzoic acid.
2,4,6-Cl3C6H4NH2	2,4,6-Trichloroaniline	For multiple substituents, numerical locants are used.

Logical Workflow for IUPAC Naming of Aniline Derivatives



The following diagram illustrates the decision-making process for naming an **aniline** derivative according to IUPAC rules.



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A flowchart for the systematic IUPAC naming of aniline derivatives.

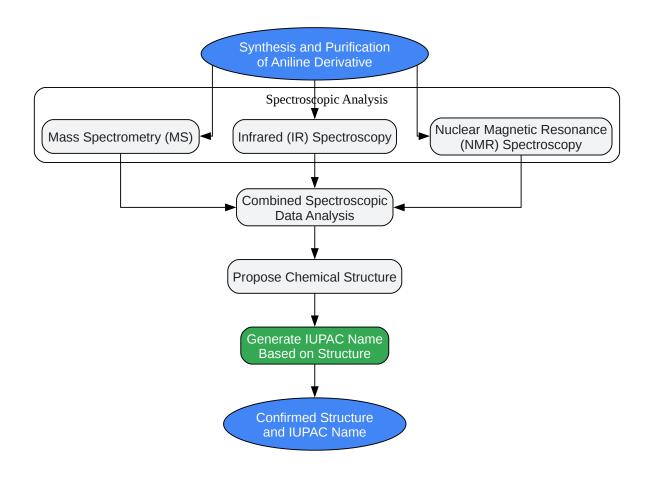
Experimental Protocols for Structural Elucidation

The unambiguous determination of an **aniline** derivative's structure is a prerequisite for its correct naming. This is typically achieved through a combination of spectroscopic techniques.

Generalized Experimental Workflow

The following diagram outlines a typical workflow for the structural elucidation of a synthesized **aniline** derivative.





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A generalized workflow for the structural elucidation of **aniline** derivatives.

Detailed Methodologies

- 5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR: Provides information on the number, environment, and connectivity of protons.
 - o Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an



internal standard.[13]

- Acquisition: Acquire the spectrum on a 300-600 MHz spectrometer.
- Typical Chemical Shifts (δ, ppm):
 - Aromatic protons (Ar-H): 6.5 7.5 ppm. The substitution pattern influences the multiplicity and exact shifts.
 - Amine proton (N-H): 3.0 5.0 ppm (broad singlet, can exchange with D₂O).
 - N-Alkyl protons (α-protons): 2.5 3.5 ppm.
- 13C NMR: Provides information on the number and chemical environment of carbon atoms.
 - Sample Preparation: As for ¹H NMR, but a higher concentration may be required.
 - Acquisition: Typically acquired on the same instrument as the ¹H NMR.
 - Typical Chemical Shifts (δ, ppm):
 - C-NH₂ (C1): 140 150 ppm.
 - Other aromatic carbons: 110 130 ppm.
 - N-Alkyl carbons: 30 50 ppm.

5.2.2. Infrared (IR) Spectroscopy

- Purpose: To identify the presence of key functional groups.
 - Sample Preparation: Samples can be analyzed as thin films (for liquids), KBr pellets (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
 - Acquisition: Record the spectrum over the 4000-400 cm⁻¹ range.
 - Characteristic Absorption Bands (cm⁻¹):
 - N-H stretch (primary **anilines**): Two bands in the 3300-3500 cm⁻¹ region.



- N-H stretch (secondary **anilines**): One band in the 3300-3500 cm⁻¹ region.
- C-N stretch (aromatic): 1250-1360 cm⁻¹.
- Aromatic C=C stretch: 1450-1600 cm⁻¹.
- Aromatic C-H out-of-plane bending: 690-900 cm⁻¹ (indicative of substitution pattern).

5.2.3. Mass Spectrometry (MS)

- Purpose: To determine the molecular weight and fragmentation pattern, which aids in structural confirmation.
 - Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).
 - Ionization Techniques: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.
 - Key Observations:
 - Molecular Ion (M+•): The molecular weight of the compound. According to the nitrogen rule, an odd molecular weight suggests the presence of an odd number of nitrogen atoms.
 - Fragmentation: Common fragmentation patterns for **aniline**s include the loss of H•, HCN, and cleavage of N-alkyl groups.

Summary of Spectroscopic Data for Aniline

The following table summarizes the characteristic spectroscopic data for the parent compound, aniline.



Technique	Observation	Value/Range
¹H NMR	Chemical Shift (δ, ppm) in CDCl₃	7.18 (t, 2H, meta-H), 6.77 (t, 1H, para-H), 6.68 (d, 2H, ortho-H), 3.73 (s, 2H, NH ₂)
¹³ C NMR	Chemical Shift (δ, ppm) in CDCl ₃	146.6 (C1), 129.3 (meta-C), 118.5 (para-C), 115.1 (ortho-C)
IR	Absorption (cm ⁻¹)	3430, 3350 (N-H stretch), 1620 (N-H bend), 1275 (C-N stretch), 750, 690 (C-H bend)
MS (EI)	m/z (relative intensity)	93 (M+•, 100%), 66 (M-HCN, 30%), 39 (15%)

This guide provides the foundational knowledge for accurately and systematically applying IUPAC nomenclature to **aniline** derivatives, supported by established experimental techniques for structural verification. Adherence to these principles is paramount for clear communication and reproducibility in the scientific and industrial communities.

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